molecular structure and weight of [3-(Allyloxy)benzyl]methylamine hydrochloride
molecular structure and weight of [3-(Allyloxy)benzyl]methylamine hydrochloride
Here is the in-depth technical guide for [3-(Allyloxy)benzyl]methylamine hydrochloride.
Physicochemical Profiling, Structural Analysis, and Synthetic Methodology
Executive Summary
[3-(Allyloxy)benzyl]methylamine hydrochloride is a secondary amine salt characterized by a meta-substituted benzylamine core. Structurally, it integrates a reactive allyl ether moiety with a secondary methylamine, rendering it a versatile intermediate in the synthesis of monoamine oxidase inhibitors (MAOIs), neuroactive ligands, and complex heterocycles. This guide provides a definitive analysis of its molecular architecture, synthesis, and handling protocols for research applications.
Molecular Architecture & Identification[1]
Chemical Identity[1][2]
-
IUPAC Name: N-[3-(prop-2-en-1-yloxy)phenyl]methyl]methanamine hydrochloride
-
Molecular Formula (Salt):
-
Molecular Formula (Free Base):
-
Molecular Weight: 213.70 g/mol
Structural Composition Data
The molecule consists of three distinct pharmacophoric/structural domains:
-
The Core: A 1,3-disubstituted benzene ring (meta-substitution pattern).
-
The Tail (Lipophilic): An allyloxy group (
) providing steric bulk and a handle for further functionalization (e.g., olefin metathesis). -
The Head (Polar): A secondary methylaminomethyl group (
), serving as the primary hydrogen bond donor/acceptor site.
| Property | Value | Precision Note |
| Monoisotopic Mass (Cation) | 177.1154 Da | Calculated for |
| Exact Mass (Salt) | 213.0920 Da | Includes |
| Heavy Atom Count | 13 | Excluding Hydrogens |
| Rotatable Bonds | 5 | High conformational flexibility |
| Topological Polar Surface Area | 21.3 | Predicted (Free Base) |
Structural Visualization
The following diagram illustrates the connectivity and functional group segregation.
Synthetic Methodology (Protocol)
The most robust synthesis route avoids direct alkylation of methylamine (which leads to over-alkylation) and instead utilizes a Reductive Amination strategy.[3] This protocol is self-validating through the observation of intermediate imine formation.
Retrosynthetic Analysis
-
Precursor A: 3-(Allyloxy)benzaldehyde (Prepared via Williamson ether synthesis)
-
Precursor B: Methylamine (2.0 M in THF or MeOH)
-
Reducing Agent: Sodium Borohydride (
) or Sodium Triacetoxyborohydride ( )
Step-by-Step Experimental Protocol
Phase 1: Preparation of 3-(Allyloxy)benzaldehyde
-
Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (
, 2.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in DMF.
-
Add
and stir for 15 min to generate the phenoxide anion. -
Add allyl bromide dropwise (Exothermic).
-
Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Validation: Disappearance of phenolic -OH stretch in IR; shift in
.
-
Phase 2: Reductive Amination (The Critical Step)
-
Reagents: 3-(Allyloxy)benzaldehyde (from Phase 1), Methylamine (excess),
, Methanol. -
Procedure:
-
Imine Formation: In a dry flask, dissolve 3-(Allyloxy)benzaldehyde (10 mmol) in anhydrous Methanol (30 mL).
-
Add Methylamine (2.0 M in MeOH, 15 mL, 30 mmol) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Solution often turns slightly yellow, indicating imine formation.
-
-
Reduction: Cool back to 0°C. Add
(15 mmol) portion-wise over 20 minutes. (Caution: Gas evolution ). -
Stir at RT for 12 hours.
-
Quench: Acidify with 1N HCl to pH ~2 to destroy excess hydride and protonate the amine.
-
Workup: Extract non-basic impurities with Ethyl Acetate. Basify aqueous layer with NaOH (pH > 12). Extract product into DCM.
-
Salt Formation: Treat DCM layer with 4M HCl in Dioxane. Evaporate to yield the white solid hydrochloride salt.
-
Synthesis Workflow Diagram
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, or )
-
Aromatic Region (6.9 - 7.4 ppm): Multiplet integrating to 4 protons (H2, H4, H5, H6). The H2 proton (between ether and alkyl group) typically appears as a singlet or narrow doublet.
-
Allyl Vinyl (5.9 - 6.1 ppm): Multiplet (1H,
). -
Allyl Terminal (5.2 - 5.5 ppm): Two distinct doublets (2H,
) showing cis/trans coupling. -
Allyl Methylene (4.5 - 4.6 ppm): Doublet (2H,
). -
Benzylic Methylene (4.0 - 4.2 ppm): Singlet (2H,
). Note: This shifts significantly downfield in the HCl salt compared to the free base. -
N-Methyl (2.5 - 2.6 ppm): Singlet (3H,
).
Mass Spectrometry (ESI-MS)
-
Parent Ion (
): m/z 178.12. -
Fragmentation Pattern: Loss of methylamine (m/z ~147) or cleavage of the allyl ether may be observed at higher collision energies.
Handling, Stability, and Safety
Stability Profile
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Oxidation: The allyl group is susceptible to oxidation over long periods if exposed to air/light. Store in amber vials.
-
Thermal: Stable at room temperature, but synthesis workups requiring heat should avoid temperatures >100°C to prevent polymerization of the allyl group.
Safety (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory, particularly during the alkylation step involving allyl bromide (a potent lachrymator).
References
-
Sigma-Aldrich. (2023).[7] Product Specification: [3-(Allyloxy)benzyl]methylamine hydrochloride.[1][2] Link
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 241273, 3-Methyl-allyloxybenzene (Analogous substructure). Link
Sources
- 1. 334930-13-1_CAS号:334930-13-1_3-{4-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazin-1-yl}propylamine - 化源网 [chemsrc.com]
- 2. You are being redirected... [hit2lead.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
